

Diaminomaleonitrile: A Comprehensive Technical Guide to the Hydrogen Cyanide Tetramer

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Compound of Interest

Compound Name: *Diaminomaleonitrile*

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Introduction

Diaminomaleonitrile (DAMN), systematically known as (2Z)-2,3-diaminobut-2-enedinitrile, is a pivotal organic compound recognized as the tetramer of hydrogen cyanide (HCN).^[1] First isolated in 1873 as a component of a black, impure solid derived from HCN polymerization, its true structure as the tetramer (HCN)₄ was confirmed in 1923.^[1] This white to pale yellow crystalline solid is composed of two amino groups and two nitrile groups attached to a central carbon-carbon double bond.^[1] DAMN is a cornerstone molecule in the field of prebiotic chemistry, where it is considered a key precursor in the abiogenesis of essential biomolecules such as nucleobases and amino acids.^[1] Its formation from the oligomerization of the cosmically abundant HCN positions it as a plausible starting material on early Earth. Beyond its fundamental role in the origins of life, DAMN serves as a versatile and economically significant building block in modern organic synthesis for the creation of a wide array of nitrogen-containing heterocyclic compounds. This guide provides an in-depth technical overview of **diaminomaleonitrile**, encompassing its physicochemical properties, detailed synthesis protocols, its role in prebiotic chemical pathways, and its polymerization behavior.

Physicochemical Properties of Diaminomaleonitrile

The following tables summarize the key physicochemical and spectral properties of **diaminomaleonitrile**, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₄ H ₄ N ₄	[1]
Molar Mass	108.104 g/mol	[1]
Appearance	White to pale yellow/brown crystalline solid/powder	[1]
Melting Point	178-179 °C (decomposes)	[1]
Solubility in Water	5 g/L (25 °C)	
Solubility in Organic Solvents	Soluble in methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).	
	Slightly soluble in diethyl ether and dioxane. Insoluble in benzene, acetone, xylene, and toluene.	

Table 2: Spectroscopic Data

Technique	Key Data Points	Reference
^1H NMR	Signals for the amino protons (NH_2) are observed. The chemical shift can vary depending on the solvent.	
^{13}C NMR	Resonances corresponding to the nitrile carbons and the sp^2 carbons of the double bond are characteristic.	
IR (Infrared) Spectroscopy	Characteristic absorption bands include N-H stretching of the amino groups (around $3200\text{-}3400\text{ cm}^{-1}$), $\text{C}\equiv\text{N}$ stretching of the nitrile groups (around 2200 cm^{-1}), and $\text{C}=\text{C}$ stretching of the alkene bond (around $1600\text{-}1650\text{ cm}^{-1}$).	
UV-Vis Spectroscopy	In solution, DAMN exhibits absorption maxima that can be influenced by the solvent. For example, a peak around 400 nm has been reported, which can shift upon interaction with other molecules.	

Table 3: Crystallographic Data

Parameter	Value	Reference
Crystal System	Data available in crystallographic databases	[1]
Space Group	Data available in crystallographic databases	[1]
Unit Cell Dimensions	Data available in crystallographic databases	[1]

Synthesis of Diaminomaleonitrile

Diaminomaleonitrile can be synthesized through the oligomerization of hydrogen cyanide or from other nitrile-containing precursors. The following protocols provide detailed methodologies for its preparation.

Experimental Protocol 1: Synthesis from Aminomalononitrile p-toluenesulfonate

This method offers a convenient laboratory-scale synthesis that avoids the direct handling of hydrogen cyanide gas.[\[2\]](#)

Materials:

- Aminomalononitrile p-toluenesulfonate
- Sodium cyanide (NaCN)
- Ice-cold water
- Isobutyl alcohol
- Activated carbon (e.g., Darco)
- Celite filter aid

Procedure:

- **Reaction Setup:** In a fume hood, prepare a cooled (0 °C) and stirred suspension of 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 ml of water.^[2]
- **Addition of Sodium Cyanide:** Add a solution of 10.0 g (0.204 mole) of sodium cyanide in 30 ml of ice-cold water to the suspension.^[2]
- **Product Precipitation and Collection:** One minute after the addition of the sodium cyanide solution, collect the precipitated **diaminomaleonitrile** by filtration and wash it with 20 ml of ice-cold water.^[2]
- **Recrystallization:** Immediately dissolve the crude solid in 30 ml of boiling isobutyl alcohol.^[2]
- **Decolorization:** Add 0.4 g of activated carbon to the hot solution and stir. Be cautious to avoid frothing.^[2]
- **Filtration:** Rapidly filter the hot mixture through a bed of 10 g of Celite filter aid. Wash the filter cake with 10 ml of hot isobutyl alcohol.^[2]
- **Crystallization and Isolation:** Allow the filtrate to cool, during which the product will crystallize. Collect the crystals by filtration and wash them with 10 ml of isobutyl alcohol to yield the purified **diaminomaleonitrile**.^[2]

Experimental Protocol 2: Base-Catalyzed Polymerization of Hydrogen Cyanide

This method describes the direct synthesis of DAMN from hydrogen cyanide in a polar aprotic solvent.

Materials:

- Hydrogen cyanide (HCN)
- Dimethylformamide (DMF)
- Sodium cyanide (NaCN)

Procedure:

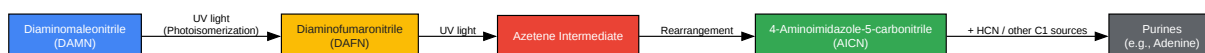
- Reaction Setup: In a pressure vessel, charge 100 ml of DMF, 31.6 g of HCN, and 5.0 g of NaCN.[3]
- Reaction: Seal the vessel and heat the reaction mixture at 70 °C for 4 hours.[3]
- Work-up: After the reaction is complete, the black reaction product is treated to isolate the **diaminomaleonitrile**. This typically involves distillation under reduced pressure to remove the solvent and unreacted HCN, followed by extraction and purification of the solid residue.
[3]

Prebiotic Significance and Reaction Pathways

Diaminomaleonitrile is a central molecule in theories of chemical evolution. It is a key intermediate in the prebiotic synthesis of purines and amino acids.

Prebiotic Synthesis of Purines

DAMN can undergo a series of reactions, often initiated by ultraviolet (UV) light, to form imidazole derivatives, which are precursors to purines like adenine.

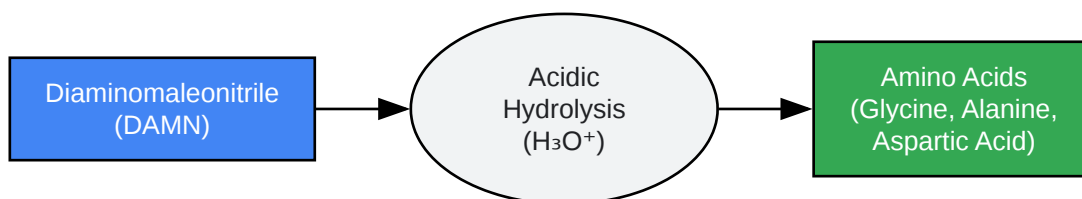


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Caption: Prebiotic pathway from DAMN to purines.

Prebiotic Synthesis of Amino Acids

Hydrolysis of **diaminomaleonitrile** under acidic conditions can lead to the formation of several amino acids, including glycine, alanine, and aspartic acid.



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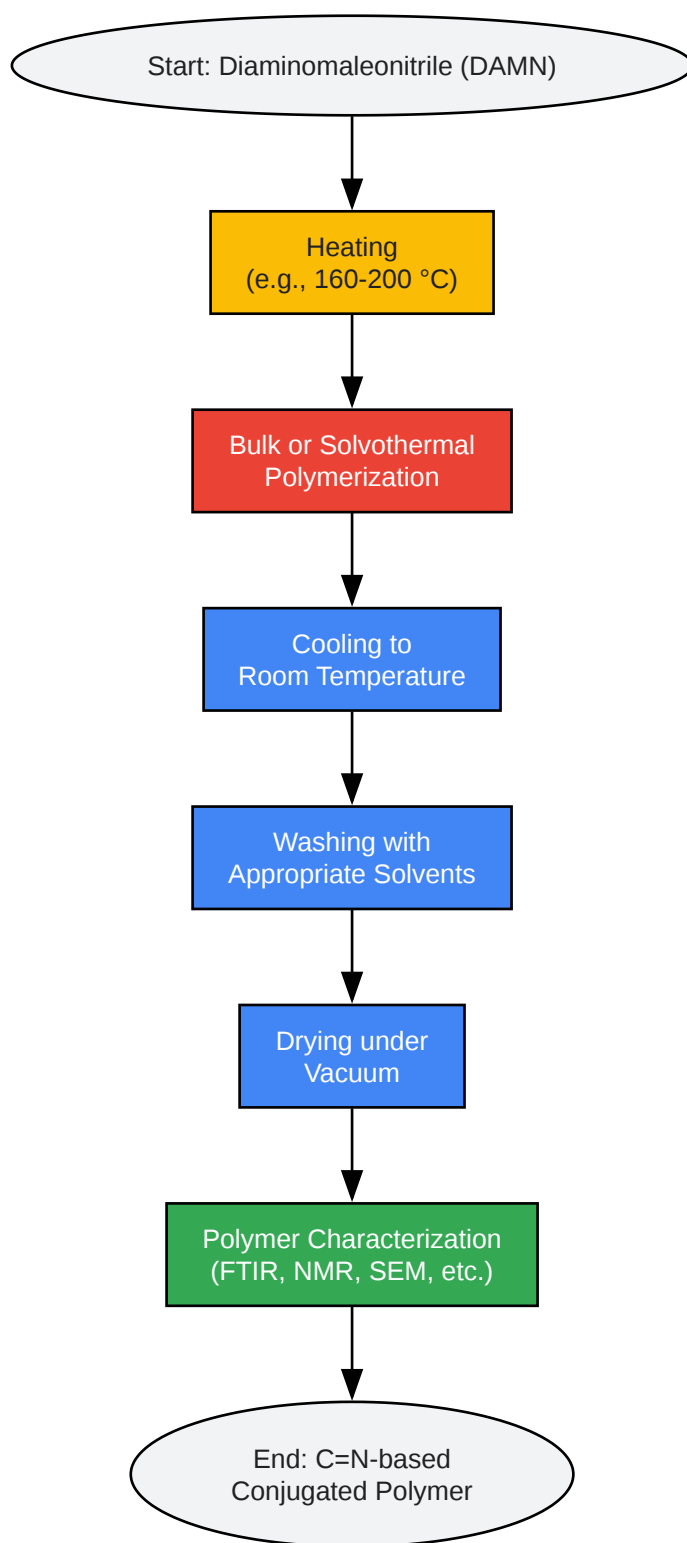
Caption: Formation of amino acids from DAMN.

Polymerization of Diaminomaleonitrile

DAMN can undergo thermal polymerization to produce complex, nitrogen-rich conjugated polymers. This process can be carried out in bulk (solid-state or melt) or in various solvents.

Experimental Workflow for Thermal Polymerization

The following diagram outlines a general workflow for the laboratory-scale thermal polymerization of DAMN.



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Caption: Workflow for DAMN thermal polymerization.

Conclusion

Diaminomaleonitrile, the tetramer of hydrogen cyanide, stands as a molecule of profound importance, bridging the gap between simple prebiotic molecules and the complex building blocks of life. Its ready formation and versatile reactivity have made it a focal point of research into abiogenesis. Concurrently, its utility as a precursor in organic synthesis highlights its continuing relevance in contemporary chemistry and drug development. The data, protocols, and pathways presented in this guide offer a comprehensive technical resource for professionals working with this fascinating and fundamental compound.

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